molecular formula C14H13ClN2OS B2369384 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 882749-75-9

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No. B2369384
CAS RN: 882749-75-9
M. Wt: 292.78
InChI Key: PAWOCZXHIWEDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide, also known as 4-ASCAP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is an amide derivative of 4-aminophenyl sulfonic acid, and is a white crystalline solid. 4-ASCAP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a biochemical and physiological tool for studying enzyme activity and regulation. In

Scientific Research Applications

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been used as a reagent in organic synthesis, as a biochemical and physiological tool for studying enzyme activity and regulation, and as a tool to study the effects of drugs on cell membranes. It has also been used to study the effects of drugs on neurotransmitter release and its role in signal transduction.

Mechanism of Action

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to inhibit enzymes involved in signal transduction pathways, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to inhibit the activity of enzymes involved in signal transduction pathways, such as phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide has been studied for its ability to modulate the activity of ion channels, such as the voltage-gated sodium channel and the voltage-gated calcium channel.

Advantages and Limitations for Lab Experiments

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It also has a high affinity for binding to enzymes, making it useful for studying enzyme inhibition. However, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is not very selective for its target enzymes, meaning that it can inhibit other enzymes that are not the intended target.

Future Directions

Future research on 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide could focus on its potential to be used as a drug for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to improve the selectivity of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide for its target enzymes, as well as to investigate its potential as a tool for studying the effects of drugs on cell membranes. Finally, research could be conducted to investigate the potential of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide for use in drug delivery systems.

Synthesis Methods

2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide can be synthesized from 4-aminophenyl sulfonic acid and 4-chloroacetyl chloride. The reaction is done in an aqueous solution of sodium hydroxide, and the product is purified by crystallization. The reaction is shown in the following equation:
4-Aminophenyl sulfonic acid + 4-Chloroacetyl chloride → 2-[(4-Aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide + HCl

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWOCZXHIWEDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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